[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride
Overview
Description
[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride: is a chemical compound with the molecular formula C₅H₉ClF₃N and a molecular weight of 175.5798696 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Methanamine Group: The methanamine group is attached through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the cyclopropyl ring.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates.
Major Products Formed:
Oxidized Products: Various oxidized derivatives depending on the reaction conditions.
Reduced Products: Different reduced forms with distinct properties.
Substituted Products: Compounds with the methanamine group replaced by other nucleophiles.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is utilized in biochemical studies to investigate the effects of trifluoromethyl and cyclopropyl groups on biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a valuable candidate for drug development.
Industry:
Mechanism of Action
The mechanism of action of [1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropyl ring provides structural rigidity, which can influence the compound’s binding affinity to its targets. The methanamine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
[1-(Trifluoromethyl)cyclopropyl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[1-(Trifluoromethyl)cyclopropyl]acetic acid: Contains an acetic acid group instead of a methanamine group.
[1-(Trifluoromethyl)cyclopropyl]methylamine: Similar structure but with a methylamine group instead of a methanamine group.
Uniqueness:
Structural Features: The combination of a trifluoromethyl group, cyclopropyl ring, and methanamine group in [1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride provides unique chemical and physical properties, such as enhanced lipophilicity and structural rigidity.
Biological Activity: The compound’s ability to interact with specific molecular targets and modulate their activity distinguishes it from other similar compounds.
Properties
IUPAC Name |
[1-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)4(3-9)1-2-4;/h1-3,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXOWBWATJMPOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1783418-59-6 | |
Record name | [1-(trifluoromethyl)cyclopropyl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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